molecular formula C9H7F3N2 B2561680 2-(trifluoromethyl)-1H-indol-5-amine CAS No. 1205639-64-0

2-(trifluoromethyl)-1H-indol-5-amine

Cat. No.: B2561680
CAS No.: 1205639-64-0
M. Wt: 200.164
InChI Key: YGKYREAEEVHLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-1H-indol-5-amine is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the second position and an amine group at the fifth position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The trifluoromethyl group is known for enhancing the stability, lipophilicity, and bioavailability of compounds, making this compound a compound of significant interest in various fields .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, triflupromazine, a compound with a trifluoromethyl group, binds to dopamine D1 and D2 receptors .

Mode of Action

It can be inferred from related compounds that it might interact with its targets and inhibit their activity . For example, triflupromazine binds to the dopamine D1 and D2 receptors and inhibits their activity .

Biochemical Pathways

Compounds with a trifluoromethyl group have been found to influence various biochemical pathways . For instance, triflupromazine, a compound with a trifluoromethyl group, affects the dopamine neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre .

Pharmacokinetics

Compounds with a trifluoromethyl group are known to exhibit certain pharmacokinetic properties . For instance, the trifluoromethyl group has a significant electronegativity, which often leads to strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Result of Action

Compounds with a trifluoromethyl group have been found to exhibit various cellular effects . For instance, the S-isomer of CCG-1423, a compound with a trifluoromethyl group, exhibited inhibitory effects on the cellular events triggered by MRTF-A activation .

Action Environment

Environmental factors have been found to influence the action of various compounds . For instance, temperature, photoperiod, and flow were found to influence the metabolomics response to diuron .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.

Industrial Production Methods: Industrial production of 2-(trifluoromethyl)-1H-indol-5-amine may involve large-scale synthesis using similar methodologies, with optimizations for yield and purity. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(Trifluoromethyl)-1H-indol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials with improved properties

Comparison with Similar Compounds

    2-(Trifluoromethyl)indole: Similar structure but lacks the amine group at the fifth position.

    5-Aminoindole: Similar structure but lacks the trifluoromethyl group.

    2-(Trifluoromethyl)-1H-indole-3-carboxaldehyde: Contains a carboxaldehyde group instead of an amine group.

Uniqueness: 2-(Trifluoromethyl)-1H-indol-5-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKYREAEEVHLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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